N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide
Overview
Description
N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Mechanism of Action
It’s worth noting that this compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids . Piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state, is a significant component of this compound . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
The study and understanding of such compounds are an important task of modern organic chemistry . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like “N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide”, is an ongoing area of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of cyclohexylamine with 2-(piperidin-4-yloxy)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process. Additionally, industrial methods may employ more environmentally friendly solvents and catalysts to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-(piperidin-4-yloxy)ethanamide: Similar structure with an ethanamide group instead of acetamide.
N-Cyclohexyl-2-(piperidin-4-yloxy)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness
N-Cyclohexyl-2-(piperidin-4-yloxy)acetamide is unique due to its specific combination of a cyclohexyl group, a piperidine ring, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-cyclohexyl-2-piperidin-4-yloxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c16-13(15-11-4-2-1-3-5-11)10-17-12-6-8-14-9-7-12/h11-12,14H,1-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPFKIGMFXURDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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